molecular formula C24H38O3 B1243502 Rhopaloic acid B

Rhopaloic acid B

Cat. No.: B1243502
M. Wt: 374.6 g/mol
InChI Key: IFDPWHHQIPWEFF-FFLICMDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhopaloic acid B is a natural product found in Rhopaloeides with data available.

Scientific Research Applications

Synthesis and Chemical Applications

Rhopaloic Acid B has been recognized in the context of chemical synthesis. A catalytic method for site- and enantioselective addition of diborylmethane to allylic phosphates was introduced, highlighting the utility of the approach in the formal synthesis of cytotoxic natural products like Rhopaloic Acid A. This process involves different catalytic cross-coupling procedures (Shi & Hoveyda, 2016). Additionally, a stepwise annelation reaction has been developed to access pyrans from epoxides, which has potential in natural product synthesis, such as the preparation of Rhopaloic Acid A (Brioche et al., 2008).

Biological Activities and Applications

This compound is part of a group of terpenoids with biological activities, including RCE protease inhibitory activity, isolated from marine sponges. These compounds have been explored for their potential applications in biomedicine, particularly in cancer treatment and enzyme inhibition (Craig et al., 2002). Norsesterterpene peroxides, including Rhopaloic Acid H, isolated from marine sponges, exhibited significant cytotoxicity against various cell lines, indicating their potential in cancer therapy (Su et al., 2016).

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

2-[(2R,5R)-5-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]oxan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C24H38O3/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-22-15-16-23(27-17-22)21(5)24(25)26/h9,11,13,22-23H,5-8,10,12,14-17H2,1-4H3,(H,25,26)/b19-11+,20-13+/t22-,23-/m1/s1

InChI Key

IFDPWHHQIPWEFF-FFLICMDGSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CC[C@@H](OC1)C(=C)C(=O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC1CCC(OC1)C(=C)C(=O)O)C)C)C

Synonyms

rhopaloic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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